molecular formula C8H7F9O3 B12089578 Methyl 1H,1H,2H,2H-perfluorohexyl carbonate

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12089578
M. Wt: 322.12 g/mol
InChI Key: WMYZEVQMEXBCBO-UHFFFAOYSA-N
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Description

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is an organofluorine compound known for its unique chemical properties. This compound is characterized by the presence of a perfluorinated hexyl group attached to a carbonate ester. It is widely used in various industrial applications due to its high thermal stability, chemical resistance, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of perfluorohexanol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted perfluorinated compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets and pathways. The perfluorinated hexyl group imparts unique properties to the compound, such as high hydrophobicity and chemical resistance, which influence its interactions with other molecules. The carbonate ester group can undergo hydrolysis under specific conditions, releasing perfluorinated alcohols and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H,1H,2H,2H-perfluorohexyl sulfide
  • 1H,1H,2H,2H-perfluorooctyl methacrylate
  • 1H,1H,2H,2H-perfluorooctyl iodide

Uniqueness

Methyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its combination of a perfluorinated hexyl group and a carbonate ester. This combination imparts high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications. Compared to similar compounds, it offers a unique balance of properties that are advantageous in specific industrial and research applications .

Properties

Molecular Formula

C8H7F9O3

Molecular Weight

322.12 g/mol

IUPAC Name

methyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C8H7F9O3/c1-19-4(18)20-3-2-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3

InChI Key

WMYZEVQMEXBCBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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